Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene
Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene
An In-Depth Technical Guide to the Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene, a substituted benzocycloheptane derivative. The benzosuberone framework is a key structural motif in medicinal chemistry, appearing in various pharmacologically active compounds, including anti-cancer and CNS-acting agents.[2][3] This document details a robust three-step synthetic sequence, commencing with the construction of the benzosuberone core via intramolecular Friedel-Crafts acylation, followed by complete reduction of the carbonyl to the parent hydrocarbon scaffold, and culminating in a regioselective electrophilic aromatic bromination. Each stage is presented with a thorough mechanistic rationale, detailed experimental protocols, and critical process considerations to ensure reproducibility and safety. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.
Retrosynthetic Strategy and Rationale
The synthetic approach to 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is predicated on a logical and efficient retrosynthetic analysis. The primary disconnection is the aryl-bromine bond, identifying the parent scaffold, 6,7,8,9-tetrahydro-5H-benzo[1]annulene, as the immediate precursor. This simplifies the final step to a well-understood electrophilic aromatic substitution (EAS).
The hydrocarbon scaffold itself can be accessed from its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (commonly known as 2,3-benzosuberone), via a deoxygenation reaction. This ketone is a pivotal intermediate, as its carbonyl group facilitates the initial ring construction but must be removed to yield the final hydrocarbon backbone.
The benzosuberone core is most classically and efficiently assembled through an intramolecular Friedel-Crafts acylation of a suitable linear precursor, 5-phenylvaleric acid. This cyclization strategy is highly effective for forming the seven-membered ring fused to the aromatic system.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Detailed Protocol: Synthesis of 6,7,8,9-Tetrahydro-5H-benzoa[1]nnulen-5-one
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Reagent Preparation: Place polyphosphoric acid (PPA) (10 parts by weight, e.g., 100 g) into a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a drying tube.
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Reaction Initiation: Heat the PPA to 80-90 °C with stirring. Slowly add 5-phenylvaleric acid (1 part by weight, e.g., 10 g, 0.056 mol) to the hot PPA.
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Reaction Conditions: Increase the temperature of the reaction mixture to 100 °C and maintain it with vigorous stirring for 30-45 minutes. [4]The solution will typically become dark and viscous.
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Work-up: Allow the reaction mixture to cool to approximately 60-70 °C and carefully pour it onto a large amount of crushed ice (e.g., 500 g) with stirring. This will hydrolyze the PPA and precipitate the product.
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Extraction: Transfer the resulting slurry to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 100 mL).
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Neutralization & Washing: Combine the organic extracts and wash them sequentially with water (100 mL), 5% aqueous sodium hydroxide solution (2 x 100 mL) to remove any unreacted carboxylic acid, and finally with brine (100 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation to yield 2,3-benzosuberone as a colorless or pale yellow oil. The typical yield for this reaction is approximately 90%. [4]
Stage 2: Carbonyl Deoxygenation to the Hydrocarbon Scaffold
To obtain the desired 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene scaffold, the carbonyl group of benzosuberone must be completely reduced to a methylene (CH₂) group. The Wolff-Kishner reduction is an ideal choice for this transformation. [8] Causality of Experimental Choice: The Wolff-Kishner reduction is performed under strongly basic conditions, making it complementary to the acid-catalyzed Clemmensen reduction. [8][9]It is often preferred for substrates that are stable to strong bases but may be sensitive to the harsh acidic conditions of the Clemmensen protocol (amalgamated zinc and concentrated HCl). [10][11]The reaction proceeds via the formation of a hydrazone intermediate, which, upon heating with a strong base, collapses to release nitrogen gas—a thermodynamically favorable process that drives the reaction to completion. [12]The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for the removal of water, enabling the high temperatures required for the final elimination step. [11][13]
Detailed Protocol: Synthesis of 6,7,8,9-Tetrahydro-5H-benzoa[1]nnulene
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Reagent Setup: In a round-bottom flask fitted with a reflux condenser, combine benzosuberone (1 part by weight, e.g., 10 g, 0.062 mol), diethylene glycol (100 mL), hydrazine hydrate (8 mL, ~2.5 eq), and potassium hydroxide pellets (10 g, ~3 eq).
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Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1.5 hours to ensure the complete formation of the hydrazone intermediate.
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Water Removal: Reconfigure the apparatus for distillation and remove the condenser. Slowly raise the temperature to distill off water and excess hydrazine until the internal temperature reaches 195-200 °C.
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Decomposition: Once the temperature has stabilized, re-attach the reflux condenser and continue to heat the mixture at reflux (around 200 °C) for an additional 4-5 hours. The evolution of nitrogen gas should be observed.
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Work-up: Cool the reaction mixture to room temperature and dilute it with water (200 mL).
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Extraction: Extract the product into a nonpolar solvent such as hexane or diethyl ether (3 x 75 mL).
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Washing: Combine the organic extracts and wash them with water (2 x 100 mL) and then brine (100 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
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Purification: The resulting crude oil can be purified by vacuum distillation to afford 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene as a clear, colorless oil.
Regioselective Bromination of the Core Scaffold
The final step is the introduction of a bromine atom onto the aromatic ring. This is accomplished via an electrophilic aromatic substitution (EAS) reaction.
Mechanistic Rationale: The fused saturated seven-membered ring acts as an alkyl substituent on the benzene ring. Alkyl groups are electron-donating through induction and hyperconjugation, thereby activating the aromatic ring towards electrophilic attack. [5]They are classified as ortho, para-directors, meaning that incoming electrophiles will preferentially add to the positions ortho (C1, C4) or para (C3) to the point of fusion. [6][7]Steric hindrance from the adjacent fused ring can disfavor substitution at the C4 position. Therefore, treatment with an electrophilic bromine source is expected to yield a mixture of 1-bromo (ortho) and 3-bromo (para) isomers. The desired 1-bromo isomer is a major product of this reaction.
Caption: General Mechanism for Catalyzed Aromatic Bromination.
Detailed Protocol: Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene
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Inert Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an N₂ inlet, add 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene (1 part by weight, e.g., 5 g, 0.034 mol) and a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) (50 mL).
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (Br₂) (1.1 eq, 5.9 g, 0.037 mol) in the same solvent (20 mL). Add this bromine solution dropwise to the stirred reaction mixture over 30 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature. The reaction progress can be monitored by TLC or GC-MS to check for the consumption of the starting material.
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Quenching: Once the reaction is complete, carefully quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color disappears.
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Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (50 mL) and then with brine (50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.
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Purification: The crude product will contain a mixture of isomers. The desired 1-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene [8]can be isolated from other isomers (e.g., the 3-bromo derivative) by column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes).
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | 5-Phenylvaleric Acid | Polyphosphoric Acid (PPA) | 100 | 0.5 - 0.75 | ~90 [4] |
| 2 | Wolff-Kishner Reduction | Benzosuberone | Hydrazine Hydrate, KOH | 200 | 4 - 5 | 75 - 85 |
| 3 | Aromatic Bromination | Tetrahydro-benzoannulene | Bromine (Br₂) | 0 to RT | 1 - 2 | 60 - 70 (isolated) |
Safety and Handling
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Polyphosphoric Acid (PPA): Corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Quenching on ice is highly exothermic and must be done slowly and cautiously.
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Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood. Avoid contact with skin and inhalation of vapors.
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Potassium Hydroxide (KOH): Caustic. Causes severe skin and eye burns. Handle with appropriate PPE.
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High Temperatures: The Wolff-Kishner reduction requires high temperatures (~200 °C). Use appropriate heating mantles and ensure the glassware is free of defects.
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Bromine (Br₂): Highly toxic, volatile, and corrosive. Causes severe burns upon contact. Work in a fume hood and wear heavy-duty gloves. Have a quenching agent (sodium thiosulfate) readily available.
Conclusion
The synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene is reliably achieved through a three-stage process involving Friedel-Crafts acylation, Wolff-Kishner reduction, and electrophilic aromatic bromination. The presented protocols are based on well-established and high-yielding transformations. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthetic sequence. The final purification by column chromatography is critical for isolating the desired 1-bromo isomer, providing a valuable building block for further elaboration in drug discovery and development programs.
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